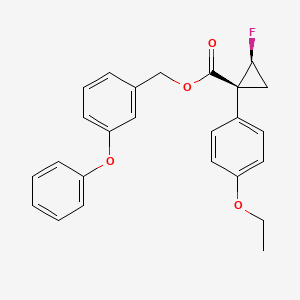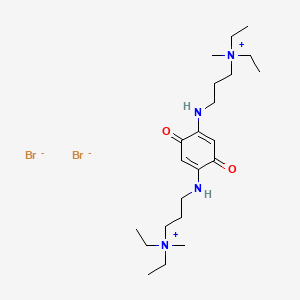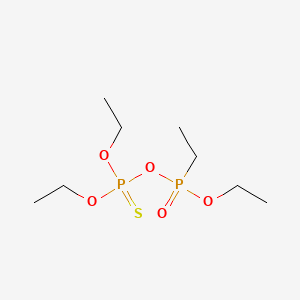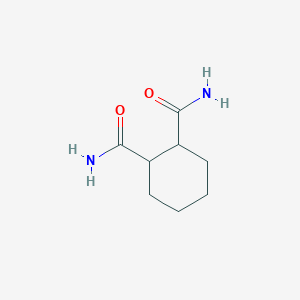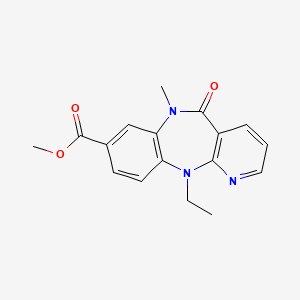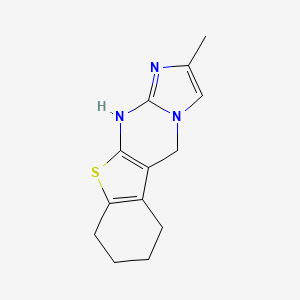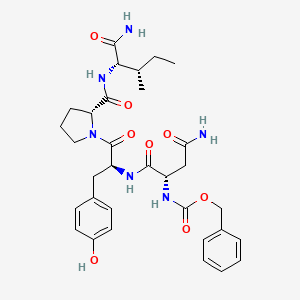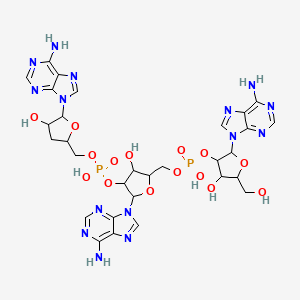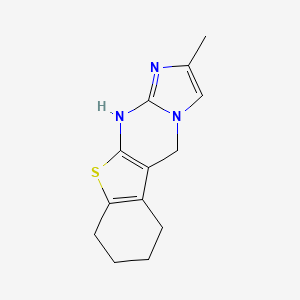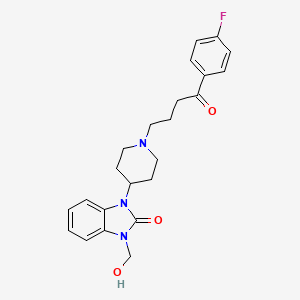
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- typically involves the reaction of 1-benzyl-3-carbethoxypiperidin-4-one with o-phenylenediamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine subtype 2 receptor . By acting as an antagonist, it inhibits the action of dopamine, which can help manage symptoms such as nausea and vomiting. The molecular targets and pathways involved include the central nervous system’s dopaminergic pathways, which play a crucial role in regulating mood, behavior, and gastrointestinal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another butyrophenone derivative with similar properties and uses.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Metoclopramide: A medication that also acts on dopamine receptors to manage gastrointestinal symptoms.
Uniqueness
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- is unique due to its specific chemical structure, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness contributes to its effectiveness in certain therapeutic applications and its versatility in scientific research.
Propriétés
Numéro CAS |
1814-13-7 |
|---|---|
Formule moléculaire |
C23H26FN3O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-(hydroxymethyl)benzimidazol-2-one |
InChI |
InChI=1S/C23H26FN3O3/c24-18-9-7-17(8-10-18)22(29)6-3-13-25-14-11-19(12-15-25)27-21-5-2-1-4-20(21)26(16-28)23(27)30/h1-2,4-5,7-10,19,28H,3,6,11-16H2 |
Clé InChI |
ACQRYVMWVNCRDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CO)CCCC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


